molecular formula C20H30N2O5 B2686498 Boc-Val-Ala-OBn CAS No. 77946-33-9

Boc-Val-Ala-OBn

Cat. No. B2686498
CAS RN: 77946-33-9
M. Wt: 378.469
InChI Key: FQWBPPZWWQDSGU-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Val-Ala-OBn is a chemical compound with the CAS Number: 77946-33-9 and a molecular weight of 378.47 . Its IUPAC name is benzyl (tert-butoxycarbonyl)-L-valyl-L-alaninate .


Synthesis Analysis

The synthesis of similar compounds such as Boc-Val-Ala-Val-NH2 and Boc-aVal-aAla-Val-OBn has been reported in the literature . The synthesis involves the use of dry solvents, 4-nitrophenyl chloroformate, N,N,N′,N′- Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), 4-(4,6-dimethoxy-1,3,5-triazin-2- yl)-4-methylmorpholinium chloride (DMTMM(Cl-)), 1-hydroxybenzotriazole (HOBt), 1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1- Hydroxy-7-azabenzotriazole (HOAt), Boc-NH-Val-OH, L-Ala-OCH3, L-Val-NH2 and L-Val-OBn .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-Val-Ala-OBn are not detailed in the retrieved sources, it is known that Boc-protected peptides are commonly used in solid-phase peptide synthesis . The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

Boc-Val-Ala-OBn has a molecular weight of 378.47 . It is typically stored at refrigerated temperatures .

Mechanism of Action

In general, peptide derivatives can interact with a wide range of targets in the body, including enzymes, receptors, and other proteins. The mode of action would depend on the specific target and the nature of the interaction. Peptide derivatives can also be involved in various biochemical pathways, depending on their specific structure and targets .

The pharmacokinetics of peptide derivatives can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transporters in the body. They are typically absorbed in the gut and distributed throughout the body, where they can interact with their targets. They are usually metabolized by enzymes and excreted in the urine .

The result of action and the action environment would depend on the specific targets and pathways involved. In general, the action of peptide derivatives can be influenced by factors such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(4,5)6)17(23)21-14(3)18(24)26-12-15-10-8-7-9-11-15/h7-11,13-14,16H,12H2,1-6H3,(H,21,23)(H,22,25)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWBPPZWWQDSGU-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.